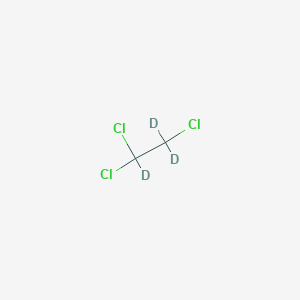

1,1,2-Trichloroethane (1,2,2-D3)

概要

説明

Synthesis Analysis

The synthesis of 1,1,2-trichloroethane from byproducts in the vinyl chloride process has been developed, showcasing the catalytic dehydrochlorination and subsequent reactions to form vinylidene chloride, 1,2-dichloroethylene, and hydrogen chloride. This process highlights the chemical transformations and the use of specific catalysts for synthesis (Lee, Kim, Lee, & Kang, 1976).

Molecular Structure Analysis

The molecular structure of 1,1,2-trichloroethane has been determined through gas-phase electron diffraction, revealing its asymmetry and providing detailed geometrical parameters such as bond lengths and angles. This analysis offers insight into the compound's structural characteristics (Huisman & Mijlhoff, 1974).

Chemical Reactions and Properties

The chemical behavior of 1,1,2-trichloroethane includes its transformation under various conditions, including reductive dechlorination to ethene in a bioreactor co-culture, demonstrating its potential for environmental remediation and the intricacies of microbial cooperation in detoxification processes (Mortan, Martín-González, Vicent, Caminal, Nijenhuis, Adrian, & Marco-Urrea, 2017).

Physical Properties Analysis

Studies on the ambient-pressure solid phase of 1,1,2-trichloroethane revealed its molecular dynamics, including configurational leaps involving changes in spatial orientation and structural conformation. This research contributes to understanding the disorder observed in solid phases and the dynamics of its molecules (Romanini, Mitsari, Tripathi, Serra, Zuriaga, Tamarit, & Macovez, 2018).

Chemical Properties Analysis

The detoxification of 1,1,2-trichloroethane to ethene through microbial action underscores the chemical's reactivity and the biological pathways for its transformation. This highlights the environmental implications and the role of microorganisms in breaking down chlorinated hydrocarbons (Mortan et al., 2017).

科学的研究の応用

-

Chemical Synthesis

-

Solvent Applications

-

Dehydrochlorination

Safety And Hazards

1,1,2-Trichloroethane may be harmful by inhalation, ingestion, and skin contact. It is a respiratory and eye irritant. The Occupational Safety and Health Administration and National Institute for Occupational Safety and Health have set occupational exposure limits to 1,1,2-Trichloroethane at 10 ppm over an eight-hour time-weighted average36.

将来の方向性

The U.S. Environmental Protection Agency (EPA) designated 1,1,2-trichloroethane as a high priority chemical in December 2019 and the chemical is currently undergoing risk evaluation4. This suggests that future research and regulations will likely focus on further understanding its impact on human health and the environment.

Please note that this information is based on available resources and may not include all aspects of 1,1,2-Trichloroethane (1,2,2-D3).

特性

IUPAC Name |

1,1,2-trichloro-1,2,2-trideuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl3/c3-1-2(4)5/h2H,1H2/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOXGVDOUJQMTN-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300666 | |

| Record name | Ethane-1,1,2-d3, 1,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2-Trichloroethane (1,2,2-D3) | |

CAS RN |

171086-93-4 | |

| Record name | Ethane-1,1,2-d3, 1,2,2-trichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171086-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane-1,1,2-d3, 1,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)

![Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B61726.png)

![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)